3,5,5-Trimethylhept-3-ene

CAS No.: 2050-82-0

Cat. No.: VC18408003

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2050-82-0 |

|---|---|

| Molecular Formula | C10H20 |

| Molecular Weight | 140.27 g/mol |

| IUPAC Name | (E)-3,5,5-trimethylhept-3-ene |

| Standard InChI | InChI=1S/C10H20/c1-6-9(3)8-10(4,5)7-2/h8H,6-7H2,1-5H3/b9-8+ |

| Standard InChI Key | LREOTMWEDRBPMG-CMDGGOBGSA-N |

| Isomeric SMILES | CC/C(=C/C(C)(C)CC)/C |

| Canonical SMILES | CCC(=CC(C)(C)CC)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

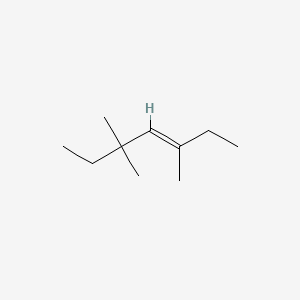

3,5,5-Trimethylhept-3-ene () features a hept-3-ene backbone with methyl substituents at positions 3, 5, and 5. The (E)-configuration places the higher-priority groups (methyl and ethyl) on opposite sides of the double bond, as confirmed by its IUPAC name 3,5,5-trimethylhept-3-ene . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 140.27 g/mol | |

| Density (25°C) | 0.749 g/cm³ | |

| Refractive index | 1.429 | |

| Vapor pressure (25°C) | 3.48 mmHg | |

| LogP (octanol-water) | 3.78 |

The compound’s nonpolar nature, evidenced by a LogP of 3.78 , suggests high lipophilicity, aligning with its classification as an unsaturated acyclic hydrocarbon (HS Code: 2901299090) .

Spectroscopic and Computational Data

PubChem’s computational analysis reveals critical insights:

-

InChI Key: LREOTMWEDRBPMG-UHFFFAOYSA-N

-

SMILES: CCC(=CC(C)(C)CC)C

-

XLogP3-AA: 4.6 (indicative of strong hydrophobic interactions)

-

Rotatable bonds: 3 (suggesting moderate conformational flexibility)

The absence of hydrogen bond donors/acceptors underscores its inertness in polar environments, a trait exploitable in solvent formulations.

Synthetic Methodologies and Historical Development

Stehman’s Base-Mediated Condensation (1950)

Stehman et al. pioneered a condensation reaction using 3-methoxyacrylate derivatives under basic conditions. This one-pot method proceeds via:

-

Alkoxide formation: Deprotonation of the acrylate precursor.

-

Concerted -sigmatropic rearrangement: Formation of the conjugated triene intermediate.

-

Electrophilic cyclization: Aromatization to yield the trisubstituted alkene.

Yields reached 40% under optimized conditions (15–25°C, 0.5–1 h reaction time) .

Lewina’s Catalytic Isomerization (1950)

Lewina and Schuscherina demonstrated isomerization of 3,5,5-trimethylheptane over acidic alumina at 150°C, achieving stereoselective (E)-alkene formation. This method’s scalability remains limited due to side-product formation.

Contemporary Advances

Whitmore and Mosher’s (1941) work on carbocation rearrangements laid groundwork for modern acid-catalyzed syntheses. For instance, protonation of 3,5,5-trimethylhept-2-ene induces hydride shifts, yielding the thermodynamically favored (E)-isomer .

Physicochemical Properties and Industrial Applications

Thermal and Solvent Behavior

The compound’s low viscosity (0.749 g/cm³) and moderate boiling point (158°C) make it suitable as:

-

Polymer plasticizer: Enhances flexibility in polyvinyl chloride (PVC) formulations.

-

Reaction solvent: Inertness prevents interference in Grignard or Friedel-Crafts reactions.

| Parameter | Value | Source |

|---|---|---|

| HS Code | 2901299090 | |

| MFN tariff (WTO) | 2.0% | |

| General tariff (China) | 30.0% | |

| VAT (China) | 17.0% |

Environmental Impact

The compound’s high LogP suggests bioaccumulation potential, necessitating containment in industrial wastewater systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume